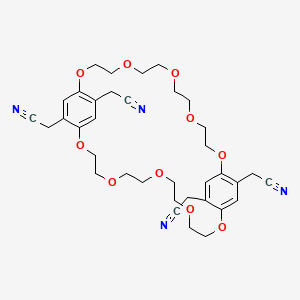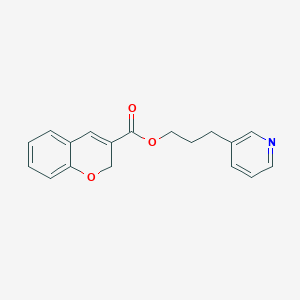
2,2',2'',2'''-(2,5,8,11,14,16,19,22,25,28-Decaoxa-1,15(1,4)-dibenzenacyclooctacosaphane-12,15,152,155-tetrayl)tetraacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N/A” is a placeholder term often used in scientific literature to indicate that specific information is not available or applicable
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N/A” involves a multi-step process that includes the following steps:
Initial Reaction: The starting materials undergo a condensation reaction under acidic conditions to form an intermediate compound.
Intermediate Transformation: The intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride.
Final Step: The reduced intermediate is further reacted with a halogenating agent to produce the final compound “N/A”.
Industrial Production Methods
In an industrial setting, the production of “N/A” is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Raw Material Preparation: The starting materials are purified and mixed in precise ratios.
Reaction: The mixture is passed through a series of reactors where the temperature and pressure are carefully controlled.
Purification: The final product is purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
“N/A” undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxidizing agents like potassium permanganate, “N/A” is converted into its corresponding oxide.
Reduction: Using reducing agents such as lithium aluminum hydride, “N/A” can be reduced to a simpler compound.
Substitution: In the presence of nucleophiles, “N/A” undergoes substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions, low temperature.
Substitution: Nucleophiles like sodium hydroxide, solvent medium, elevated temperature.
Major Products
Oxidation: Oxides of “N/A”.
Reduction: Reduced form of “N/A”.
Substitution: Substituted derivatives of “N/A”.
Wissenschaftliche Forschungsanwendungen
“N/A” has a wide range of applications in various fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which “N/A” exerts its effects involves:
Molecular Targets: “N/A” binds to specific proteins or enzymes, altering their activity.
Pathways Involved: The binding of “N/A” triggers a cascade of biochemical reactions, leading to the desired effect.
Eigenschaften
Molekularformel |
C36H44N4O10 |
|---|---|
Molekulargewicht |
692.8 g/mol |
IUPAC-Name |
2-[33,35,37-tris(cyanomethyl)-2,5,8,11,14,19,22,25,28,31-decaoxatricyclo[30.2.2.215,18]octatriaconta-1(34),15(38),16,18(37),32,35-hexaen-16-yl]acetonitrile |
InChI |
InChI=1S/C36H44N4O10/c37-5-1-29-25-34-30(2-6-38)26-33(29)47-21-17-43-13-9-41-11-15-45-19-23-49-35-27-32(4-8-40)36(28-31(35)3-7-39)50-24-20-46-16-12-42-10-14-44-18-22-48-34/h25-28H,1-4,9-24H2 |
InChI-Schlüssel |
ADMBJZUPSYKWBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC2=CC(=C(C=C2CC#N)OCCOCCOCCOCCOC3=C(C=C(C(=C3)CC#N)OCCOCCO1)CC#N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)


![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
![2-Bromo-1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941434.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)






![4-((((3R,5aS,6R,8aS,9R,10R,12R,12aR)-3,6,9-Trimethyldecahydro-3H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-yl)oxy)methyl)benzoic acid](/img/structure/B12941492.png)

